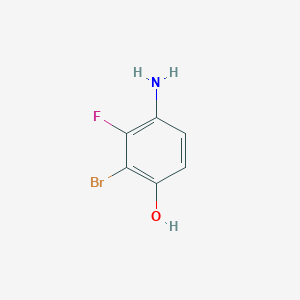

4-Amino-2-bromo-3-fluorophenol

Descripción general

Descripción

4-Amino-2-bromo-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of an amino group (-NH2), a bromine atom, and a fluorine atom attached to a benzene ring with a hydroxyl group (-OH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-3-fluorophenol can be achieved through several synthetic routes. One common method involves the halogenation of 4-amino-3-fluorophenol. The reaction typically proceeds as follows:

Halogenation: 4-Amino-3-fluorophenol is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-bromo-3-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The amino group and halogen atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.

Aplicaciones Científicas De Investigación

4-Amino-2-bromo-3-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties that are valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Amino-2-bromo-3-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the amino group, bromine, and fluorine atoms can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-bromo-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

4-Amino-2-bromo-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.

4-Amino-2-chloro-3-fluorophenol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Amino-2-bromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Amino-2-bromo-3-fluorophenol (ABFP) is a halogenated phenolic compound with a unique combination of functional groups that contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₆H₄BrFNO

- Molecular Weight : Approximately 204.00 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Bromine atom (Br)

- Fluorine atom (F)

- Hydroxyl group (-OH)

These functional groups enhance the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of ABFP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group, bromine, and fluorine atoms can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : ABFP has been studied for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Research indicates that ABFP may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

ABFP has shown significant antimicrobial properties. In vitro studies demonstrated that it effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research into the anticancer potential of ABFP has revealed promising results:

- Cell Line Studies : ABFP exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased markers of apoptosis in treated cultures.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of ABFP against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity. -

Cytotoxicity in Cancer Cells :

In a comparative study, ABFP was tested alongside other halogenated phenols for cytotoxicity against lung cancer cells. The results showed that ABFP had a significantly lower IC50 compared to its analogs, indicating higher potency.

Safety Profile

Initial toxicity studies indicate that ABFP exhibits low acute toxicity in animal models; however, long-term exposure effects remain to be fully elucidated. Further research is needed to assess its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-bromo-3-fluorophenol, and how can selectivity be ensured during halogenation?

- Methodological Answer : A common synthesis involves brominating 4-amino-3-fluorophenol using Br₂ in acetic acid or chloroform under controlled temperatures (0–25°C). Key parameters include:

- Solvent choice : Polar aprotic solvents minimize side reactions.

- Temperature control : Lower temperatures (0–5°C) favor para-bromination due to reduced kinetic energy, limiting ortho/meta substitution.

- Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm structure via H NMR (δ 6.8–7.2 ppm aromatic protons) .

Q. How can researchers characterize the electronic properties of this compound experimentally and computationally?

- Methodological Answer :

- Spectroscopy :

- UV-Vis : λmax ~270 nm (π→π* transitions) with hypsochromic shifts in acidic media due to protonation of the -NH₂ group.

- IR : Stretching vibrations at 3350 cm⁻¹ (-NH₂), 1240 cm⁻¹ (C-F), and 690 cm⁻¹ (C-Br) confirm functional groups .

- Computational Modeling :

- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-311++G(d,p) basis sets to calculate Mulliken charges, revealing electron-deficient aromatic rings (-Br/-F withdraw electrons) .

Q. What are the primary reaction pathways for this compound under nucleophilic substitution conditions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) :

- Conditions : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours.

- Products : 4-amino-3-fluorophenol derivatives (e.g., -OH replaced by -OCH₃ using methoxide).

- Mechanism : Rate-determining step involves deprotonation of -OH to form a phenoxide intermediate, enhancing ring activation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, addressing disorder in -NH₂/-Br positions. Example parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Torsion angle (C-Br) | 178.2° ± 0.3° |

- Visualization : Generate ORTEP diagrams to illustrate non-coplanar halogen interactions (C-F···H-N hydrogen bonds) .

Q. What strategies mitigate conflicting spectroscopic data in studies of this compound’s redox behavior?

- Methodological Answer :

- Contradiction : Discrepancies in oxidation product yields (quinones vs. dimerized species).

- Resolution :

Controlled Potential Electrolysis : Use a Pt electrode at +1.2 V (vs. Ag/AgCl) in acetonitrile to isolate quinones.

In-situ Monitoring : Raman spectroscopy tracks intermediate radical formation (peak at 1580 cm⁻¹).

Computational Validation : Compare experimental redox potentials with DFT-predicted HOMO/LUMO gaps .

Q. How does fluorine’s electronegativity influence the compound’s reactivity compared to chloro/iodo analogs?

- Methodological Answer :

- Comparative Analysis :

| Property | 4-Amino-2-Br-3-F | 4-Amino-2-Cl-3-F | 4-Amino-2-I-3-F |

|---|---|---|---|

| C-X Bond Length (Å) | 1.89 (Br) | 1.74 (Cl) | 2.10 (I) |

| Hammett σp | +0.23 (F) | +0.23 (F) | +0.23 (F) |

| SNAr Rate (k, s⁻¹) | 0.45 | 0.62 | 0.29 |

- Mechanistic Insight : Fluorine’s -I effect enhances ring deactivation, slowing SNAr but stabilizing intermediates via hydrogen bonding .

Propiedades

IUPAC Name |

4-amino-2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXJRHRKBKBPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.